

## **Clinical Safety and Pharmacokinetics**

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| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Z-321    |           |
| Cat. No.:            | B1682362 | Get Quote |

A study conducted on healthy male volunteers assessed the safety and pharmacokinetics of **Z-321** in both single and multiple-dose regimens. The findings from this study are crucial for understanding the compound's behavior in humans.[1]

#### **Pharmacokinetic Profile**

The pharmacokinetic parameters of **Z-321** were evaluated at various doses in a fasting state. The results indicate rapid absorption and a relatively short half-life. The presence of food did not cause dramatic changes in its pharmacokinetics, and no drug accumulation was observed in the multiple-dose study.[1]

| Parameter                         | 30 mg Dose<br>(fasting) | 60 mg Dose<br>(fasting) | 120 mg Dose<br>(fasting) |
|-----------------------------------|-------------------------|-------------------------|--------------------------|
| Cmax (ng/ml)                      | 63.7 +/- 23.9           | 102.0 +/- 43.1          | 543.3 +/- 437.0          |
| tmax (hours)                      | 0.9                     | 0.9                     | 0.9                      |
| t1/2 (hours)                      | ~1.8                    | ~1.8                    | ~1.8                     |
| Data presented as mean +/- SD.[1] |                         |                         |                          |

### **Safety and Tolerability**

**Z-321** was generally well-tolerated in healthy volunteers, with no serious adverse events reported. The observed side effects were not severe.[1]



Single-Dose Study Adverse Events:

At a 30 mg dose, headache and vomiting were observed in one out of six subjects.[1]

Multiple-Dose Study Adverse Events:

- Slight skin itching was reported in three out of six subjects.[1]
- Eczema was observed in two out of six subjects.[1]
- Headache occurred in two out of six subjects.[1]

An elevation of plasma cholinesterase activity was noted in three of six subjects receiving **Z-321** in the multiple-dose study, which returned to the normal range after dosing completion. This was considered a possible action of **Z-321**, though it requires further verification.[1] Importantly, no abnormal findings were reported in other objective signs and laboratory tests, including blood pressure, heart rate, electrocardiogram, body temperature, hematology, blood chemistry, and urinalysis.[1]

# Experimental Protocols Clinical Pharmacokinetics and Safety Study

Study Design: A preliminary safety evaluation was followed by single and multiple-dose studies. Sixteen subjects were divided into two groups of eight, with six receiving **Z-321** and one or two receiving a placebo in each group.[1]

- Single-Dose Study: One group received single doses of 30 mg, 60 mg, and 120 mg of Z-321 in a fasting state. Another group received a 60 mg dose under both fasted and fed conditions to assess the effect of food on pharmacokinetics.[1]
- Multiple-Dose Study: A separate group of eight subjects received 60 mg of **Z-321** or a
  placebo twice daily for six days, with a final dose on the morning of the seventh day.[1]

Sample Analysis: Concentrations of **Z-321** and its primary metabolites (R- and S-sulfoxide; RR-, SS-, and RS-indanol; and indanolsulfoxides) in plasma and urine were determined using an HPLC method.[1]

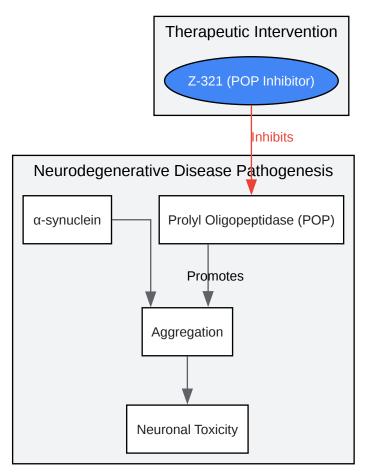


Safety Assessments: Safety was evaluated through the monitoring of adverse events, objective signs (blood pressure, heart rate, body temperature), electrocardiograms, and laboratory findings (hematology, blood chemistry, and urinalysis).[1]

## **Visualizations**

Caption: Workflow of the **Z-321** Phase 1 clinical trial.

#### Proposed Therapeutic Mechanism of POP Inhibitors



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#### References

- 1. Pharmacokinetics and safety of Z-321, a novel specific orally active prolyl endopeptidase inhibitor, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
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